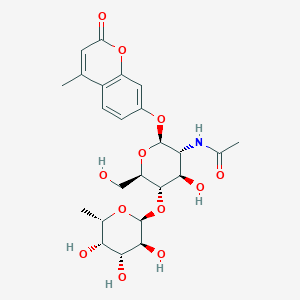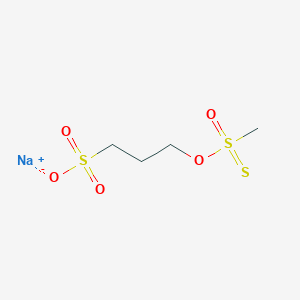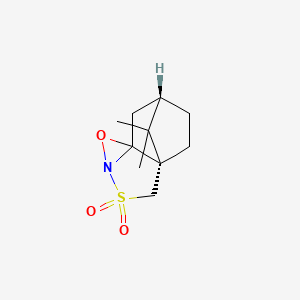![molecular formula C₂₃H₂₃N₉O₄ B1140024 N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine CAS No. 142784-25-6](/img/structure/B1140024.png)
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine
Vue d'ensemble
Description
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine is a compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is known for its role in DNA adduct formation, which is a critical area of study in understanding mutagenesis and carcinogenesis.
Applications De Recherche Scientifique
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine has several important applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of DNA adducts.
Biology: The compound is used to investigate the mechanisms of DNA repair and mutagenesis.
Medicine: It serves as a biomarker for exposure to certain carcinogens and is used in studies related to cancer research.
Industry: The compound is utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine typically involves the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine with deoxyguanosine. This reaction is often carried out under mild conditions to prevent degradation of the sensitive imidazo[4,5-beta]pyridine moiety. The reaction conditions usually involve the use of organic solvents such as methanol and the presence of a base like diisopropylamine .
Industrial Production Methods
This method allows for the efficient production of oligonucleotides containing the compound, which can then be purified and used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-beta]pyridine ring.
Substitution: Substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deaminated products .
Mécanisme D'action
The mechanism of action of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to structural distortions that can interfere with DNA replication and repair processes. These distortions can result in mutations and contribute to the development of cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene: Another DNA adduct-forming compound used in mutagenesis studies.
N-(Deoxyguanosin-8-yl)-2-aminofluorene: Similar in structure but with different functional groups, affecting its reactivity and biological effects.
Uniqueness
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine is unique due to its specific structure, which allows it to form stable adducts with DNA. This stability makes it a valuable tool for studying the long-term effects of DNA damage and repair mechanisms .
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-ARFHVFGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931641 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142784-25-6 | |
| Record name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)






![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)




